molecular formula C12H20ClNO B1469805 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1384431-38-2

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1469805
CAS No.: 1384431-38-2
M. Wt: 229.74 g/mol
InChI Key: JWNYWDBWDYJPDG-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a synthetic amine derivative characterized by a 2-methoxyphenyl group attached to the first carbon of a propane backbone, with two methyl groups at the second carbon (2,2-dimethyl substitution). The compound exists as a hydrochloride salt, enhancing its water solubility.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4;/h5-8,11H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNYWDBWDYJPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384431-38-2
Record name 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
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Biochemical Analysis

Biochemical Properties

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with β-adrenergic receptors, which are involved in the regulation of heart rate and smooth muscle relaxation. The nature of these interactions typically involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis. This compound can induce changes in the levels of reactive oxygen species (ROS) within cells, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways. The stability of the compound in various conditions is crucial for its consistent performance in experimental setups.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold levels beyond which the compound can cause significant harm, including organ damage and behavioral changes. Understanding the dosage-response relationship is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound’s metabolism can affect its bioavailability and overall impact on the organism. Additionally, it can influence metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for predicting its pharmacokinetics and dynamics in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization can influence its activity and function within the cell, affecting processes such as signal transduction and metabolic regulation.

Biological Activity

1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride, often referred to as a substituted phenethylamine, exhibits significant biological activity that has garnered attention in pharmacological research. This compound interacts with various biological targets, influencing cellular processes and pathways. Below is a detailed examination of its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to interact with multiple receptors and enzymes within biological systems. Notably, it has been shown to engage with β-adrenergic receptors, which play a crucial role in cardiovascular regulation and smooth muscle relaxation. The compound's structural features, particularly the methoxy group, significantly enhance its pharmacological interactions by modulating binding affinities and selectivities.

Cellular Effects

The compound's influence extends to various cell types where it affects signaling pathways, gene expression, and metabolic processes. Research indicates that it can alter the expression of genes associated with oxidative stress responses and apoptosis. For instance, in experimental models, it has been observed to induce reactive oxygen species (ROS) production, leading to apoptotic processes in certain cell lines.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. It may act as an agonist or antagonist at various receptors, resulting in enzyme inhibition or activation. Additionally, it influences gene expression by interacting with transcription factors and regulatory proteins .

Dosage Effects in Animal Models

Dosage studies reveal that the effects of this compound vary significantly between low and high doses. At lower concentrations, it may exhibit therapeutic benefits; however, higher doses can lead to toxicity and adverse effects. For example, in animal models, varying dosages have demonstrated a spectrum of biological responses ranging from beneficial to harmful.

Metabolic Pathways

The compound participates in several metabolic pathways within the body. It is metabolized primarily by cytochrome P450 enzymes, which are critical for its biotransformation and clearance from biological systems. Understanding these pathways is essential for predicting pharmacokinetic behaviors and potential drug interactions.

Transport and Distribution

Transport mechanisms for this compound within cells involve specific transporters and binding proteins that facilitate its distribution across tissues. This distribution is crucial for its efficacy and potential therapeutic applications.

Study 1: Leishmanicidal Activity

A study investigated the leishmanicidal properties of related compounds derived from methoxyphenyl structures. One such compound demonstrated significant activity against Leishmania mexicana, reducing parasite loads by 71% in experimental models. The mechanism involved ROS production and apoptosis induction within the parasites .

Study 2: Cardiovascular Effects

Another research focused on the cardiovascular implications of β-adrenergic receptor modulation by this compound. Results indicated that it could effectively lower heart rates and induce vasodilation in preclinical models.

Summary Table of Biological Activities

Activity Effect Study Reference
β-Adrenergic Receptor ModulationHeart rate regulation
Leishmanicidal ActivityReduced parasite load
Apoptosis InductionIncreased ROS production
Gene Expression ModulationAltered oxidative stress response

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound exhibits a range of pharmacological activities attributed to its unique chemical structure. It is classified under dimethylamine derivatives, which are known for their diverse therapeutic potentials, including:

  • Antimicrobial Activity : Studies have shown that dimethylamine derivatives can exhibit potent antimicrobial properties, making them candidates for developing new antibiotics .
  • Antihistaminic Properties : Compounds with similar structures have been utilized in the formulation of antihistamines, suggesting potential applications in allergy treatment .
  • Analgesic Effects : The analgesic properties of related compounds indicate that this compound may also have pain-relief applications .

Case Study: Synthesis and Biological Testing
A notable study involved synthesizing 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride and evaluating its biological activity. The synthesis was achieved through a catalytic reduction process, yielding high purity and yield rates. Subsequent biological assays demonstrated significant inhibition of certain bacterial strains, confirming its potential as an antimicrobial agent .

Material Science Applications

Polymer Chemistry
The compound's amine functional group allows it to be incorporated into polymer formulations. It can serve as a:

  • Crosslinking Agent : In polymer chemistry, amines are often used to create crosslinked networks that enhance the mechanical properties of materials .
  • Additive in Coatings : Due to its chemical stability and reactivity, it can be used as an additive in coatings to improve adhesion and durability .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/References
Medicinal ChemistryAntimicrobial AgentsEffective against various bacteria
AntihistaminesPotential for allergy treatments
AnalgesicsPain relief properties indicated
Material ScienceCrosslinking in PolymersEnhances mechanical properties
CoatingsImproves adhesion and durability

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride (Target) C₁₂H₁₈ClNO 227.73 2-methoxyphenyl, 2,2-dimethyl propane Branched alkyl chain with steric hindrance; polar methoxy group enhances lipophilicity.
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride C₁₀H₁₃ClFN 217.67 4-fluorophenyl, 2-methyl propane Fluorine substitution at para position; compact structure with lower steric bulk.
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₇BrClN 278.62 3-bromophenyl, 2,2-dimethyl propane Bromine substituent increases molecular weight and potential halogen bonding interactions.
3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₂H₁₈ClNO 227.73 2-methoxyphenyl at C3, 2,2-dimethyl Methoxy group on propane’s third carbon; positional isomer of the target compound.
N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine Hydrochloride C₂₁H₂₆ClFNO₂ 386.89 2-methoxyphenyl, cyclopropylmethyl Complex structure with cyclopropane ring; dual methoxy groups enhance receptor selectivity.

Pharmacological and Functional Insights

  • Serotonin Receptor Affinity : Compounds with 2-methoxyphenyl groups, such as those in and , demonstrate activity at 5-HT2C receptors . The target compound’s methoxy group may similarly engage in hydrogen bonding with receptor sites, while its 2,2-dimethyl substitution could modulate binding kinetics through steric effects .
  • Synthesis Pathways : The target compound’s synthesis likely parallels methods used for analogs in (e.g., nucleophilic substitution or condensation reactions with amine precursors) . For example, intermediate formation via reaction of 2-methoxyphenyl precursors with dimethylpropan-1-amine derivatives under reflux conditions is plausible.
  • Physical Properties : Based on , hydrochloride salts of related arylpropanamines are water-soluble and show distinct colorimetric responses (e.g., Mandelin’s test: green; TLC Rf values varying with substituents) .

Key Differentiators

Substituent Effects: The 2-methoxy group in the target compound vs. 4-fluoro () or 3-bromo () substituents alters electronic and steric profiles, impacting receptor binding and metabolic stability.

Positional Isomerism :

  • The target compound’s 2-methoxyphenyl group on propane’s first carbon contrasts with the 3-(2-methoxyphenyl) isomer (), which may exhibit different pharmacokinetics due to spatial arrangement .

Complexity and Selectivity :

  • Piperazine-containing analogs () show broader receptor interactions due to extended pharmacophores, whereas the target compound’s simplicity may favor selectivity .

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves:

  • Formation of the substituted propanamine backbone.
  • Introduction of the 2-methoxyphenyl substituent.
  • Conversion to the hydrochloride salt.

Several methods have been reported, with emphasis on mild reaction conditions, avoidance of highly toxic reagents, and suitability for scale-up.

Wittig Reaction-Based Synthesis

One notable synthetic route employs the Wittig reaction, which facilitates the formation of the carbon skeleton by reacting an aldehyde or ketone precursor with a phosphonium ylide to form an alkene intermediate. This intermediate is subsequently converted to the amine.

  • Key Features:

    • Utilizes (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-ene-1-amine as a precursor.
    • Mild reaction conditions without special equipment.
    • High purity product yield.
    • Avoids highly toxic reagents.
  • Process Overview:

    • Preparation of the alkene intermediate via Wittig reaction.
    • Reduction or amination steps to introduce the amine group.
    • Salt formation with hydrochloric acid to yield the hydrochloride salt.

This method is industrially feasible and yields a compound with the desired stereochemistry and purity profile.

Reductive Deoxygenation and Grignard Reaction Route

Another detailed process involves a multi-step synthesis starting from 1-(dimethylamino)-2-methylpentan-3-one and 3-bromoanisole:

  • Step 1: Grignard Reaction

    • React (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromoanisole under Grignard conditions.
    • Produces (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.
  • Step 2: Activation and Reductive Deoxygenation

    • The hydroxyl group of the intermediate is activated using methanesulfonic acid or para-toluenesulfonic acid in the presence of a solvent (e.g., cyclohexane).
    • The reaction mixture is refluxed with simultaneous removal of water.
    • Subsequent catalytic hydrogenation is performed using palladium on carbon (Pd/C) under hydrogen atmosphere at 25-30°C.
    • This step achieves reductive deoxygenation, converting the alcohol to the corresponding amine.
  • Step 3: Isolation and Salt Formation

    • The product is extracted and purified.
    • The free amine is converted to its hydrochloride salt by acidification with hydrochloric acid.
  • Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Catalyst
Grignard Reaction (S)-1-(dimethylamino)-2-methylpentan-3-one + 3-bromoanisole Ambient (25-30°C) Several hours N/A
Activation of -OH group Methanesulfonic acid or para-toluenesulfonic acid + cyclohexane Reflux (76-80°C) 3-5 hours N/A
Reductive Deoxygenation Pd/C catalyst + H2 gas (5-7 kg/cm² pressure) 25-30°C 2-4 hours Pd/C
Extraction and Salt Formation Aqueous NaOH for pH adjustment, extraction solvents 0-5°C for pH adjustment N/A N/A

This method yields the compound with high stereochemical purity and is scalable for industrial applications.

Asymmetric Synthesis Using Chiral Auxiliaries

Research has also explored asymmetric synthesis routes employing chiral auxiliaries and sulfinamide chemistry to obtain enantiomerically enriched amines structurally related to 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine.

  • Method Highlights:

    • Use of (R)- or (S)-tert-butylsulfinamide as chiral auxiliary.
    • Formation of sulfinyl imines followed by stereoselective reduction.
    • Purification by flash column chromatography.
    • Achieves high diastereoselectivity and enantiomeric excess.
  • Analytical Data:

    • High-performance liquid chromatography (HPLC) confirms stereochemical purity.
    • Melting points and NMR data validate compound identity and purity.

This approach is valuable for research-scale synthesis where stereochemical control is critical.

Summary Table of Preparation Methods

Method Key Reactions Advantages Limitations Scale Suitability
Wittig Reaction-Based Synthesis Wittig reaction, amination, salt formation Mild conditions, high purity, industrially feasible Requires precursor synthesis Industrial and lab scale
Reductive Deoxygenation Route Grignard reaction, acid activation, catalytic hydrogenation High stereochemical control, scalable Multi-step, requires catalyst and pressure Industrial scale
Asymmetric Synthesis with Chiral Auxiliaries Sulfinamide chemistry, stereoselective reduction High enantiomeric purity, stereoselective More complex, lower yield Lab scale

Research Findings and Notes

  • The hydrochloride salt form of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine improves solubility and stability, facilitating its use in pharmaceutical research.
  • The reductive deoxygenation method using Pd/C catalyst under mild hydrogen pressure is efficient and avoids harsh reagents, aligning with green chemistry principles.
  • Asymmetric synthetic routes provide access to enantiomerically pure compounds, important for studying biological activity and therapeutic potential.
  • The choice of solvent, acid catalyst, and reaction temperature critically influences yield and purity in these syntheses.
  • Extraction and purification steps typically involve aqueous-organic phase separations and chromatographic techniques to isolate the final hydrochloride salt.

Q & A

Q. Comparative Analysis

  • Reactivity : The cyclopropyl group in the analog increases ring strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to the dimethylpropyl group .
  • Bioactivity : Cyclopropyl analogs show stronger σ-receptor affinity but reduced metabolic stability .

What stability profiles are observed under varying storage conditions?

Q. Analytical Focus

  • Thermal stability : Degrades above 150°C (TGA data).
  • Photostability : Protect from UV light; use amber vials for long-term storage.
  • Hygroscopicity : Hydrochloride form absorbs moisture; store desiccated at 2–8°C .

Which advanced computational methods aid in studying its reaction pathways?

Q. Methodological Guidance

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states in substitution reactions.
  • Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict novel pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

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